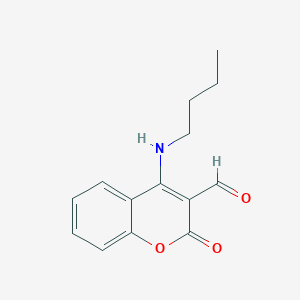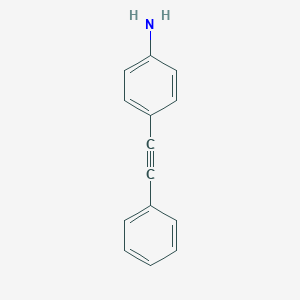![molecular formula C14H14O2S2 B184231 Benzene, [[2-(phenylsulfonyl)ethyl]thio]- CAS No. 29290-71-9](/img/structure/B184231.png)
Benzene, [[2-(phenylsulfonyl)ethyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [[2-(phenylsulfonyl)ethyl]thio]-: is an organic compound with the molecular formula C14H14O2S2 It is characterized by the presence of a benzene ring substituted with a 2-(phenylsulfonyl)ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [[2-(phenylsulfonyl)ethyl]thio]- typically involves the reaction of benzene with 2-(phenylsulfonyl)ethylthiol under specific conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of Benzene, [[2-(phenylsulfonyl)ethyl]thio]- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzene, [[2-(phenylsulfonyl)ethyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, [[2-(phenylsulfonyl)ethyl]thio]- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, [[2-(phenylsulfonyl)ethyl]thio]- involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways are subject to ongoing research to elucidate the compound’s effects.
Comparison with Similar Compounds
- Benzene, [[2-(phenylsulfonyl)ethyl]amino]-
- Benzene, [[2-(phenylsulfonyl)ethyl]oxy]-
- Benzene, [[2-(phenylsulfonyl)ethyl]hydroxy]-
Comparison: Benzene, [[2-(phenylsulfonyl)ethyl]thio]- is unique due to the presence of the thio group, which imparts distinct chemical reactivity and biological activity compared to its analogs with amino, oxy, or hydroxy groups. The thio group can engage in specific interactions and reactions that are not possible with other substituents, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)ethylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c15-18(16,14-9-5-2-6-10-14)12-11-17-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRFBKAMRWDDMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353198 |
Source


|
| Record name | Benzene, [[2-(phenylsulfonyl)ethyl]thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29290-71-9 |
Source


|
| Record name | Benzene, [[2-(phenylsulfonyl)ethyl]thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)

![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)





![6-methyl-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-2(1H)-pyridinone](/img/structure/B184164.png)


![7-Methyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B184172.png)

